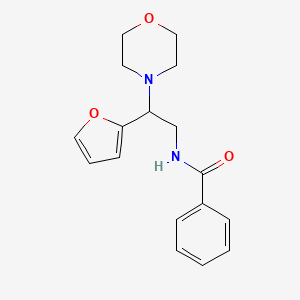

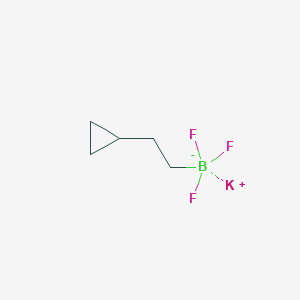

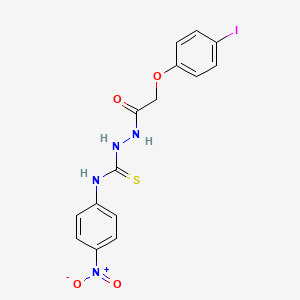

2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to this molecule often involves multiple steps, including the use of copper-catalyzed intramolecular cyclization of functionalized enamides, leading to oxazole derivatives. For instance, Kumar et al. (2012) detailed a two-step synthesis involving intramolecular copper-catalyzed cyclization to produce 2-phenyl-4,5-substituted oxazoles. Similarly, Sharba et al. (2005) described creating new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties (Kumar, S. V., Saraiah, B., Misra, N., & Ila, H., 2012); (Sharba, A., Al-Bayati, R. H., Rezki, N., & Aouad, M., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analyses, including crystal structure determination. Lu et al. (2021) synthesized and analyzed the crystal structure of a molecule with antiproliferative activity, highlighting the detailed molecular architecture that could share similarities with the compound (Lu, J., Zhao, J., Sun, M., Ji, X., Huang, P., & Ge, H., 2021).

Applications De Recherche Scientifique

Pharmacological Research and Drug Development

Compounds with sulfamoyl and oxazole groups, such as sulphonamides, have been extensively studied for their pharmacological properties, including antibacterial activity and potential therapeutic applications in treating various conditions. Sulphonamides, for instance, are among the most frequent aetiological agents in severe drug-induced cutaneous hypersensitivity reactions, indicating a critical role in immunological research and drug hypersensitivity studies (Hertl, Jugert, & Merk, 1995). This highlights the relevance of such compounds in understanding drug interactions with the immune system and in the development of safer pharmaceutical agents.

Mechanistic Studies in Biochemistry

The biochemical pathways involved in the metabolism and action of drugs are crucial for the design of new therapeutic agents. Research on compounds like tiazofurin, which shares the oxazole moiety, provides insights into the enzyme inhibition and activation mechanisms. Tiazofurin's antitumor activity, for example, is related to its ability to deplete guanine nucleotides, indicating the potential of oxazole derivatives in targeting specific metabolic pathways for cancer treatment (Maroun & Stewart, 2004).

Toxicology and Safety Assessment

Understanding the toxicity and safety profile of compounds is essential in drug development. The adverse effects and safety concerns associated with sulphonamides, for instance, have been thoroughly investigated, providing a framework for assessing new compounds with similar functional groups. Studies on sulfamethoxazole-trimethoprim and its implications on conditions like glaucoma and hypersensitivity reactions emphasize the importance of thorough toxicological evaluation (Spadoni et al., 2007).

Propriétés

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O5S2/c23-14(10-1-2-10)21-16-20-13(9-27-16)15(24)19-11-3-5-12(6-4-11)29(25,26)22-17-18-7-8-28-17/h3-10H,1-2H2,(H,18,22)(H,19,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRRTDNKZRUXEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)

![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)